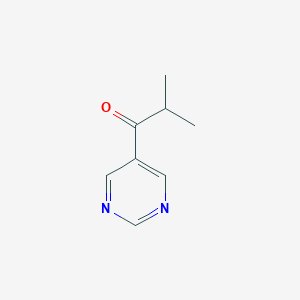
2-Methyl-1-(pyrimidin-5-yl)propan-1-one
説明
2-Methyl-1-(pyrimidin-5-yl)propan-1-one is a ketone derivative featuring a pyrimidine ring substituted at the 5-position. Pyrimidine, a six-membered aromatic heterocycle with two nitrogen atoms, confers distinct electronic and steric properties to the molecule.
特性
CAS番号 |
103686-54-0 |
|---|---|
分子式 |
C8H10N2O |
分子量 |
150.18 g/mol |
IUPAC名 |
2-methyl-1-pyrimidin-5-ylpropan-1-one |
InChI |
InChI=1S/C8H10N2O/c1-6(2)8(11)7-3-9-5-10-4-7/h3-6H,1-2H3 |
InChIキー |
CMQIVPYWPYSREO-UHFFFAOYSA-N |
SMILES |
CC(C)C(=O)C1=CN=CN=C1 |
正規SMILES |
CC(C)C(=O)C1=CN=CN=C1 |
同義語 |
1-Propanone, 2-methyl-1-(5-pyrimidinyl)- (9CI) |
製品の起源 |
United States |
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-pyrimidin-5-ylpropan-1-one typically involves the reaction of 2-methylpyrimidine with propanone under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity .
Industrial Production Methods
Industrial production of 2-Methyl-1-pyrimidin-5-ylpropan-1-one involves large-scale chemical synthesis using optimized reaction conditions to maximize yield and minimize by-products. The process may include steps such as purification, crystallization, and drying to obtain the final product in its pure form .
化学反応の分析
Types of Reactions
2-Methyl-1-pyrimidin-5-ylpropan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where one of its atoms is replaced by another atom or group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .
科学的研究の応用
2-Methyl-1-pyrimidin-5-ylpropan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of various chemicals and materials.
作用機序
The mechanism of action of 2-Methyl-1-pyrimidin-5-ylpropan-1-one involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of its use .
類似化合物との比較
Key Observations :
- Pyrimidine vs. Phenyl/Thiophene : Pyrimidine’s nitrogen atoms enhance polarity and water solubility compared to phenyl or thiophene derivatives. This may influence pharmacokinetics (e.g., bioavailability) .
- Functional Groups : Hydroxyl groups in the trihydroxyphenyl derivative () drastically increase hydrophilicity, whereas fluorine in 4-FMC enhances lipophilicity, favoring blood-brain barrier penetration .
Physicochemical and Spectroscopic Properties
- NMR Signatures :
- Solubility : Pyrimidine’s polarity suggests moderate water solubility, between the highly hydrophilic trihydroxyphenyl derivative and the lipophilic 4-FMC .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


